[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone
CAS No.:
Cat. No.: VC14477853
Molecular Formula: C25H24FNO
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24FNO |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | (4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
| Standard InChI Key | IGBHZHCGWLHBAE-UCXXKCETSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Introduction
Chemical Structure and Properties
Molecular Characteristics
[1-(5-Fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone (C₂₅H₂₄FNO) is characterized by a molecular weight of 378.5 g/mol and a deuterium substitution at five positions on the indole ring (2, 4, 5, 6, and 7) (Table 1). The deuterium atoms replace protium, creating a mass shift that distinguishes it from the non-deuterated MAM-2201 during mass spectrometric analysis.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄FNO |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | (4-Methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
| PubChem CID | 137699740 |
The fluoropentyl side chain enhances lipid solubility, facilitating interactions with cannabinoid receptors, while the naphthalenylmethanone moiety contributes to structural rigidity.
Synthesis and Analytical Applications
Synthetic Pathways
The synthesis involves multi-step organic reactions typical of indole derivatives (Figure 1):
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Indole Core Functionalization: Introduction of the 5-fluoropentyl group via alkylation under anhydrous conditions.
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Deuterium Incorporation: Isotopic labeling using deuterated reagents at specified positions to ensure >99% isotopic purity.
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Methanone Formation: Coupling the deuterated indole intermediate with 4-methylnaphthalenyl carbonyl chloride via Friedel-Crafts acylation.
Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to achieving yields >80% and minimizing byproducts.
Role in Mass Spectrometry
As an internal standard, this compound compensates for matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterated structure ensures co-elution with MAM-2201 while providing distinct ion transitions (e.g., m/z 379 → 232 for the deuterated form vs. m/z 374 → 227 for MAM-2201) .
Table 2: Analytical Performance Comparison
| Parameter | MAM-2201 | Deuterated Analog |
|---|---|---|
| Retention Time (LC-MS) | 8.2 min | 8.2 min |
| Primary Ion Transition | 374 → 227 | 379 → 232 |
| Matrix Effect (Urine) | -15% to +20% | <±5% |
Pharmacological and Toxicological Relevance
Receptor Binding Affinity
MAM-2201, the parent compound, exhibits high affinity for CB₁ (Kᵢ = 0.68 nM) and CB₂ (Kᵢ = 1.2 nM) receptors, surpassing Δ⁹-THC by >100-fold. The fluoropentyl chain enhances membrane permeability, while the naphthalenyl group stabilizes receptor interactions through hydrophobic stacking.
Metabolic Pathways
Hepatic metabolism of MAM-2201 involves:
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Phase I: Oxidative defluorination (CYP3A4/5) yielding N-pentanoic acid metabolites .
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Phase II: Glucuronidation (UGT1A9/2B7) of hydroxylated intermediates.
The deuterated analog’s stability under enzymatic conditions allows precise tracking of these pathways in vitro .
Challenges in Forensic Analysis
Matrix Interferences
Biological matrices (e.g., blood, urine) introduce ion suppression/enhancement, altering signal intensity. Laser Diode Thermal Desorption (LDTD) coupled with APCI-MS has been evaluated for high-throughput screening but faces limitations in resolving isobaric compounds without chromatography . The deuterated standard mitigates these issues by normalizing signal response across batches .
Carryover and Contamination
Studies using LDTD-MS/MS reported carryover ≤0.02% when analyzing sequential samples, achievable through rigorous cleaning protocols . Contamination risks are heightened in methods lacking chromatographic separation, underscoring the need for robust quality control.
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